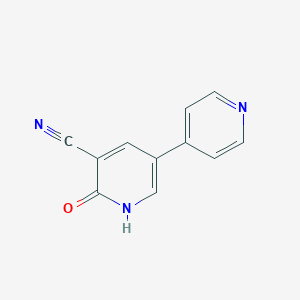

2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile

描述

2-Oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile is a bicyclic heteroaromatic compound featuring a pyridine core substituted with a pyridin-4-yl group at position 5, a ketone group at position 2, and a cyano group at position 2. Its molecular formula is C₁₃H₁₁N₃O, with a molecular weight of 225.25 g/mol .

属性

IUPAC Name |

2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-6-9-5-10(7-14-11(9)15)8-1-3-13-4-2-8/h1-5,7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQOYYYZFNJQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CNC(=O)C(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159918 | |

| Record name | 6-Oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136772-39-9, 62749-26-2 | |

| Record name | 6-Oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136772399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Oxo-1,6-dihydro-(3,4'-bipyridine)-5-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062749262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-OXO-1,6-DIHYDRO-(3,4'-BIPYRIDINE)-5-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V1XHG6QRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-4-carboxaldehyde with malononitrile, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

化学反应分析

Types of Reactions

2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amines and alcohols .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile as an anticancer agent. Its structural similarity to known anticancer compounds allows it to interact with biological targets involved in cancer progression. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new cancer therapies .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Research indicates that it possesses inhibitory activity against several bacterial strains, making it a candidate for developing new antibiotics. A specific case study reported its effectiveness against multi-drug resistant strains, highlighting its potential role in combating antibiotic resistance .

Material Science

Polymer Additives

In material science, 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to thermal degradation, making it suitable for high-performance applications .

Nanocomposites

The compound's ability to form nanocomposites with other materials has been explored. These nanocomposites exhibit unique properties such as increased electrical conductivity and enhanced mechanical strength, which can be beneficial in electronic and structural applications .

Agricultural Applications

Pesticidal Activity

Emerging research suggests that 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile may have pesticidal properties. Preliminary studies indicate that it can act as a bioactive agent against certain pests and pathogens affecting crops, thus providing a potential avenue for developing eco-friendly pesticides .

Case Study 1: Anticancer Research

A recent study published in Cancer Letters explored the anticancer properties of various derivatives of 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile. The results showed that specific modifications enhanced its ability to induce apoptosis in cancer cells while minimizing toxicity to normal cells.

Case Study 2: Polymer Enhancement

In a publication from the Journal of Applied Polymer Science, researchers investigated the use of this compound as an additive in polycarbonate materials. The findings indicated a significant improvement in thermal stability and impact resistance compared to unmodified polymers.

作用机制

The mechanism of action of 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations in Pyridine Carbonitriles

Table 1: Key Structural and Physical Properties of Analogues

Key Observations:

Substituent Effects on Bioactivity: The 6-ethyl derivative (Table 1, Row 2) shares the core structure of the target compound but includes an ethyl group at position 4. This modification is linked to cardiac activity, as seen in milrinone analogues . Hexahydroquinoline derivatives (Row 3) exhibit antimicrobial properties, likely due to the chloro and substituted phenyl groups enhancing lipophilicity and target binding .

Ring System Modifications: Chromeno-pyridine derivatives (Row 4) feature fused chromene and pyridine rings, increasing rigidity and thermal stability (melting points >300°C) . Pyrrole carbonitriles (Row 5) with nitrobenzylidene substituents are intermediates in pigment synthesis, highlighting the role of electron-withdrawing groups in conjugation .

Electronic and Solubility Properties

- Electron-Withdrawing Groups: The cyano and ketone groups in the target compound reduce electron density, enhancing reactivity toward nucleophilic attack. Comparatively, amino-substituted analogues (e.g., Table 1, Rows 3–4) exhibit increased basicity and solubility in polar solvents .

- Nitrobenzylidene Derivatives : The nitro group in 4-methyl-5-(4-nitrobenzylidene)-pyrrole-3-carbonitrile introduces strong electron-withdrawing effects, stabilizing the conjugated system for optical applications .

生物活性

Overview

2-Oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile (CAS No. 62749-26-2) is a heterocyclic compound characterized by a pyridine ring fused with a pyridine-3-carbonitrile moiety. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities such as antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H7N3O |

| Molecular Weight | 197.19 g/mol |

| Melting Point | 335–345 °C |

| Boiling Point | 452.1 °C (predicted) |

| Density | 1.33 g/cm³ (predicted) |

| pKa | 7.11 (predicted) |

Antimicrobial Activity

Research indicates that 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve the disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The underlying mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

Neuroprotective Effects

Recent findings suggest that 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile may have neuroprotective effects, particularly in models of neuroinflammation. It has been shown to inhibit the NLRP3 inflammasome activation, which is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This inhibition may reduce the release of pro-inflammatory cytokines, thereby protecting neuronal cells from damage.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of pyridine compounds, including 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile, demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity compared to standard antibiotics.

- Cancer Cell Line Studies : In vitro assays using MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment, confirming its potential as an anticancer agent.

- Neuroprotection in Animal Models : In a mouse model of ischemic stroke, administration of 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile significantly reduced infarct size and improved neurological scores. Histological analysis showed decreased microglial activation and reduced levels of inflammatory cytokines.

The biological activities of 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile can be attributed to its structural features that allow it to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Modulation of Signaling Pathways : It influences key signaling pathways related to inflammation and apoptosis, particularly by modulating the NLRP3 inflammasome pathway.

- Interaction with DNA : Some studies suggest that it may intercalate into DNA strands, disrupting replication and transcription processes in rapidly dividing cancer cells.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions or cyclization strategies. For example, Scheme 1 in describes a similar carbonitrile derivative synthesized using alkylthio groups and benzoyl moieties. Key variables for optimization include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Lewis acids like ZnCl₂). Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and byproducts. Post-synthesis purification often involves column chromatography with gradients of ethyl acetate/hexane .

Q. How can spectroscopic techniques (NMR, IR, XRD) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze pyridine ring protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 160–170 ppm). Discrepancies in splitting patterns may indicate tautomerism or impurities.

- IR : Confirm the presence of C≡N (2200–2250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches.

- XRD : provides a crystallographic framework (monoclinic P21/n space group, β = 97.829°) for related pyridine-carbonitriles, which can guide unit cell parameter comparisons .

Q. What safety precautions are essential when handling 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile?

- Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact.

- Store in a cool, dry environment (<25°C) under inert gas (N₂/Ar).

- In case of exposure, rinse with water for 15 minutes and consult a physician immediately .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) can model electrophilic/nucleophilic sites by calculating Fukui indices. For example, highlights diastereoselective synthesis of pyrrolidine-carbonitriles using steric and electronic descriptors. Molecular Dynamics (MD) simulations (e.g., in GROMACS) can assess solvation effects on reaction pathways, particularly for polar aprotic solvents .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR or anomalous XRD patterns?

- Methodological Answer :

- NMR Discrepancies : Use variable-temperature NMR to identify dynamic processes (e.g., keto-enol tautomerism). Deuteration experiments or 2D-COSY can clarify coupling networks.

- XRD Anomalies : Compare experimental unit cell parameters (e.g., a = 9.5219 Å, β = 97.829° from ) with computational predictions (VASP or Mercury software). Check for twinning or disorder using R-factor analysis .

Q. How can mechanistic studies elucidate the role of substituents (e.g., pyridin-4-yl) in modulating biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., pyridin-3-yl vs. pyridin-4-yl) and test against target enzymes (e.g., kinases).

- Docking Studies : Use AutoDock Vina to model interactions with binding pockets. discusses pyridine-carboxamide derivatives targeting thiazolidinone receptors, providing a template for docking validation .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Employ chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective cyclization. ’s diastereoselective pyrrolidine synthesis (dr > 95:5) exemplifies scalable stereocontrol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。